Methyl 4-(1H-tetrazol-5-yl)benzoate

Descripción general

Descripción

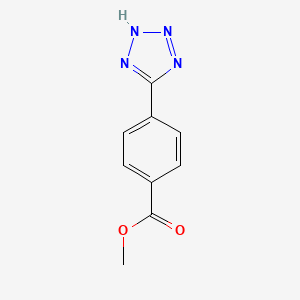

Methyl 4-(1H-tetrazol-5-yl)benzoate is an organic compound with the molecular formula C9H8N4O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a tetrazole moiety at the para position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-(1H-tetrazol-5-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride in dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then acidified to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions

The tetrazole ring in Methyl 4-(1H-tetrazol-5-yl)benzoate can participate in nucleophilic substitution under basic conditions. This reactivity is consistent with tetrazole derivatives, where the nitrogen atoms serve as potential sites for nucleophilic attack.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols), basic conditions (e.g., K₂CO₃, DMF/DMSO) | Substituted tetrazole derivatives |

Mechanism : The tetrazole ring undergoes substitution via deprotonation of the nucleophile, followed by attack on the electrophilic nitrogen. This is analogous to reactions observed in tetrazole-based multicomponent syntheses, such as the Ugi Tetrazole Four-Component Reaction (UT-4CR), where nucleophilic trapping of intermediates forms substituted tetrazoles .

Deprotonation and Functionalization

The tetrazole ring can undergo C–H deprotonation using strong bases like Grignard reagents (e.g., turbo Grignard reagents). This generates stabilized metalated intermediates, enabling subsequent functionalization.

Mechanism : Deprotonation occurs at the tetrazole’s acidic hydrogen, forming a metalated intermediate. Subsequent reactions with electrophiles (e.g., aldehydes) yield functionalized derivatives. For example, 1-(4-methoxybenzyl)-1H-tetrazol-5-yl derivatives were synthesized via this route .

Copper-Catalyzed Cycloaddition

While not directly demonstrated for this compound, analogous tetrazole derivatives participate in copper-catalyzed alkyne–azide cycloaddition (CuAAC) to form heterocyclic hybrids. This suggests potential reactivity under similar conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| CuAAC | Copper catalyst (e.g., CuSO₄), alkyne | Tetrazole-triazole hybrids |

Mechanism : The tetrazole’s azide-like reactivity enables cycloaddition with alkynes, forming stable triazole rings. For instance, six-component reactions involving tetrazoles and alkynes produce linked hybrids via sequential cycloaddition steps .

Hydrolysis of the Ester Group

The methyl ester in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. While not explicitly covered in the provided sources, this is a standard ester reactivity.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acidic/Basic Hydrolysis | HCl/H₂O or NaOH/H₂O | 4-(1H-tetrazol-5-yl)benzoic acid | General knowledge |

Oxidation and Reduction

The ester group and tetrazole ring may undergo oxidation (e.g., to carboxylic acid) or reduction (e.g., to alcohol), though specific examples for this compound are not detailed in the provided literature.

Key Research Findings

-

Substitution : Tetrazoles exhibit nucleophilic substitution under basic conditions, as demonstrated in multicomponent reactions .

-

Deprotonation : Grignard reagents enable selective C–H activation of tetrazoles, facilitating functionalization .

-

Cycloaddition : Tetrazoles participate in copper-catalyzed cycloadditions, forming complex heterocycles .

These reactions highlight the compound’s versatility in organic synthesis and medicinal chemistry applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Methyl 4-(1H-tetrazol-5-yl)benzoate exhibits notable antimicrobial activity, particularly against pathogens such as Mycobacterium tuberculosis. The tetrazole moiety mimics carboxylic acids, enhancing the compound's binding affinity to biological targets, which is crucial for its bioactivity .

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines, showcasing significant cytotoxic effects. For instance, certain derivatives have demonstrated IC50 values below 1 µM against ovarian carcinoma and other cancers .

Antiparasitic Applications

The compound has been explored for its antiparasitic properties. Inhibitors targeting enzymes like hexokinase in Trypanosoma brucei have shown promise. The incorporation of tetrazole groups improves the efficacy of compounds against these parasites, suggesting a pathway for developing new treatments for diseases like sleeping sickness .

Pharmaceutical Applications

Drug Design and Development

The bioisosteric relationship of this compound with carboxylic acids and amides makes it an attractive candidate in drug design. Its ability to form hydrogen bonds with proteins enhances its potential as a lead compound in pharmaceutical research .

Chemical Probes

Due to its pharmacological properties, this compound can serve as a chemical probe in biological studies. Its interactions with biological macromolecules can be used to elucidate mechanisms of action and identify potential therapeutic targets .

Material Science Applications

The stability and unique chemical properties of this compound also make it relevant in material chemistry. The compound can be utilized in synthesizing new materials with specific functionalities, leveraging its reactivity and solubility characteristics.

Mecanismo De Acción

The mechanism of action of methyl 4-(1H-tetrazol-5-yl)benzoate is primarily attributed to the tetrazole moiety. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, mimicking their electronic and spatial properties. This allows the compound to interact with biological targets, such as enzymes and receptors, in a similar manner to carboxylic acids. The tetrazole ring can form hydrogen bonds and participate in π-π stacking interactions, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

4-(5-Methyl-1H-tetrazol-1-yl)aniline: Contains a tetrazole ring substituted with a methyl group and an aniline moiety.

2-(5-(4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid: Features a tetrazole ring with a chlorophenoxy methyl group and an acetic acid moiety.

Uniqueness: Methyl 4-(1H-tetrazol-5-yl)benzoate is unique due to its ester functionality, which can be hydrolyzed to yield the corresponding acid or alcohol. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Actividad Biológica

Methyl 4-(1H-tetrazol-5-yl)benzoate is an organic compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate ester linked to a tetrazole ring. Its molecular formula is , and it exhibits a molecular weight of approximately 208.18 g/mol. The presence of the tetrazole moiety is significant, as it mimics carboxylic acid functionalities, enhancing its bioactivity and binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Tetrazole derivatives are known to act as inhibitors in various enzymatic pathways. This compound may inhibit specific enzymes, affecting metabolic processes.

- Binding Interactions : The nitrogen atoms in the tetrazole ring facilitate hydrogen bonding with amino acids in proteins, enhancing the compound's binding affinity to biological macromolecules. These interactions are crucial for understanding its mechanism of action in biological systems .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against pathogens such as Mycobacterium tuberculosis .

Antimicrobial Properties

This compound has shown promising results against various microbial strains. Notably, it has been tested against:

| Pathogen | Activity Level |

|---|---|

| Mycobacterium tuberculosis | Significant |

| Other Gram-positive bacteria | Moderate |

The antimicrobial efficacy is believed to stem from its ability to disrupt cellular processes in target organisms.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This property makes it a candidate for further investigation in cancer therapeutics.

Pharmacokinetics and Safety Profile

This compound is typically presented as white or light yellow crystals. Its pharmacokinetic profile indicates good solubility in organic solvents, which may enhance its bioavailability when formulated for therapeutic use. However, comprehensive toxicity studies are necessary to establish safety parameters for human use.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : Various synthetic routes have been explored, including multicomponent reactions that yield high quantities of the compound suitable for biological testing .

- Binding Studies : Computational docking studies have revealed insights into the binding affinities of this compound with specific protein targets, indicating potential pathways for drug design.

- Comparative Analysis : Structural analogs have been evaluated alongside this compound to assess differences in biological activity, highlighting its unique properties within the tetrazole class.

Propiedades

IUPAC Name |

methyl 4-(2H-tetrazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-6(3-5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWLHIPINYCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634847 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82544-82-9 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.